4-(ethylthio)-1-(furan-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
4-(ETHYLSULFANYL)-1-[(FURAN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes an ethylsulfanyl group, a furan ring, and a cyclopenta[d]pyrimidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ETHYLSULFANYL)-1-[(FURAN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[d]pyrimidin-2-one core, the introduction of the furan ring, and the attachment of the ethylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(ETHYLSULFANYL)-1-[(FURAN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the furan ring or the cyclopenta[d]pyrimidin-2-one core.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
4-(ETHYLSULFANYL)-1-[(FURAN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(ETHYLSULFANYL)-1-[(FURAN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the cyclopenta[d]pyrimidin-2-one core.
Ethylsulfanyl derivatives: Compounds with similar ethylsulfanyl groups but different core structures.
Uniqueness
4-(ETHYLSULFANYL)-1-[(FURAN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O2S |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-ethylsulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C14H16N2O2S/c1-2-19-13-11-6-3-7-12(11)16(14(17)15-13)9-10-5-4-8-18-10/h4-5,8H,2-3,6-7,9H2,1H3 |
InChI Key |
PPLMNMMUGDJOAR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=O)N(C2=C1CCC2)CC3=CC=CO3 |
Origin of Product |
United States |
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